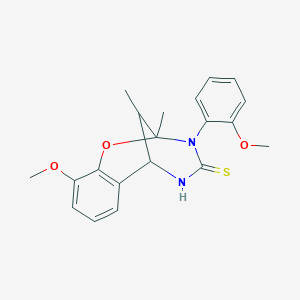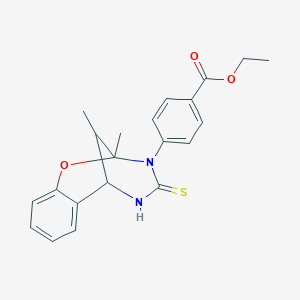![molecular formula C26H28N2O5S B11425784 2-[[6-[2-(3,4-Dimethoxyphenyl)ethylcarbamoyl]-1,2,3,4-tetrahydroacridin-9-yl]sulfanyl]acetic acid CAS No. 904444-38-8](/img/structure/B11425784.png)
2-[[6-[2-(3,4-Dimethoxyphenyl)ethylcarbamoyl]-1,2,3,4-tetrahydroacridin-9-yl]sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-1,2,3,4-TETRAHYDROACRIDIN-9-YL)SULFANYL]ACETIC ACID is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-1,2,3,4-TETRAHYDROACRIDIN-9-YL)SULFANYL]ACETIC ACID typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Acridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the acridine nucleus.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Carbamoyl Group: This step involves the reaction of the acridine derivative with an isocyanate or carbamoyl chloride to introduce the carbamoyl group.
Final Coupling: The final step involves coupling the modified acridine with 3,4-dimethoxyphenyl ethyl derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-1,2,3,4-TETRAHYDROACRIDIN-9-YL)SULFANYL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbamoyl group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-[(6-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-1,2,3,4-TETRAHYDROACRIDIN-9-YL)SULFANYL]ACETIC ACID has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-1,2,3,4-TETRAHYDROACRIDIN-9-YL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHOXYPHENETHYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE: This compound shares structural similarities but lacks the acridine core.
3,4-DIMETHOXYPHENYL ETHYL CARBAMATE: Similar in the carbamoyl group but differs in the overall structure.
Uniqueness
2-[(6-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-1,2,3,4-TETRAHYDROACRIDIN-9-YL)SULFANYL]ACETIC ACID is unique due to its combination of an acridine core with a sulfanyl and carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
904444-38-8 |
|---|---|
Molecular Formula |
C26H28N2O5S |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[[6-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-1,2,3,4-tetrahydroacridin-9-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C26H28N2O5S/c1-32-22-10-7-16(13-23(22)33-2)11-12-27-26(31)17-8-9-19-21(14-17)28-20-6-4-3-5-18(20)25(19)34-15-24(29)30/h7-10,13-14H,3-6,11-12,15H2,1-2H3,(H,27,31)(H,29,30) |
InChI Key |
NPKUIYLRQJUXHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=C4CCCCC4=N3)SCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorobenzyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B11425710.png)
![8-(4-ethylphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11425716.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11425724.png)
![N-(4-bromophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11425725.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11425737.png)
![N-(4-bromophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11425742.png)
![6,7-Dimethoxy-4-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B11425746.png)
![(2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11425750.png)
![5-amino-1-[2-oxo-2-(phenylamino)ethyl]-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11425754.png)
![2-[3-(4-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11425760.png)

![(2E)-2-(4-ethylbenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11425772.png)
![N-(3-chloro-4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11425776.png)
